molecular formula C7H6N4O B1349469 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine CAS No. 131988-01-7

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine

Cat. No. B1349469
M. Wt: 162.15 g/mol
InChI Key: PPUBDHWJUIFECR-UHFFFAOYSA-N
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Patent
US05750541

Procedure details

Crude alpha-oximino-3-pyridylacetamidoxime (5 g) and phosphorus pentachloride (5 g) was refluxed in dry ether (250 ml) for 6 h. Water and potassium carbonate to alkaline pH was added and the phases separated. The aqueous phase was extracted with ether and the combined ether phases dried. Evaporation of the ether phases gave the title compound in 850 mg yield; M+ : 162.
Name
alpha-oximino-3-pyridylacetamidoxime
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1](=[C:3]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[C:4](=[N:6][OH:7])[NH2:5])O.P(Cl)(Cl)(Cl)(Cl)Cl.O.C(=O)([O-])[O-].[K+].[K+]>CCOCC>[NH2:5][C:4]1[C:3]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[N:1][O:7][N:6]=1 |f:3.4.5|

Inputs

Step One
Name
alpha-oximino-3-pyridylacetamidoxime
Quantity
5 g
Type
reactant
Smiles
N(O)=C(C(N)=NO)C=1C=NC=CC1
Name
Quantity
5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether phases dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether phases

Outcomes

Product
Name
Type
product
Smiles
NC1=NON=C1C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.